Amine Basicity Modulation: pKa Shift Relative to Non‑Fluorinated Analog
The introduction of a meta‑fluorine atom on the aniline ring of diphenylamine reduces the amine pKa by approximately 1.0–1.5 log units compared to the non‑fluorinated parent. For 3-fluoro-N-(m-tolyl)aniline, the computed pKa of the secondary amine is 4.2 ± 0.4, whereas N-(m-tolyl)aniline has a computed pKa of 5.6 ± 0.4 [1]. This decrease in basicity correlates with improved metabolic stability in liver microsome assays, as basic amines are more prone to oxidative N‑dealkylation [2].
| Evidence Dimension | Amine pKa (computed) |
|---|---|
| Target Compound Data | 4.2 ± 0.4 |
| Comparator Or Baseline | N-(m-tolyl)aniline: pKa 5.6 ± 0.4 |
| Quantified Difference | ΔpKa ≈ 1.4 log units |
| Conditions | Computed using ACD/Labs Percepta platform (physiological conditions, 25°C) |
Why This Matters
A lower amine pKa reduces the fraction of ionized species at physiological pH, which can enhance passive membrane permeability and decrease susceptibility to CYP450‑mediated N‑dealkylation, directly influencing pharmacokinetic profile.
- [1] ACD/Labs Percepta prediction for 3-fluoro-N-(m-tolyl)aniline and N-(m-tolyl)aniline. Retrieved via PubChem (CAS 464216-85-1 and 13284-62-9). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-24). View Source
- [2] Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 69(3), 1916–1941. DOI: 10.1021/acs.jmedchem.5b02026. View Source
